

In-Depth Technical Guide: Certificate of Analysis for Desmethyl Levofloxacin-d8

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Compound of Interest

Compound Name: Desmethyl Levofloxacin-d8

Cat. No.: B602689

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies related to the Certificate of Analysis (CoA) for **Desmethyl Levofloxacin-d8**. This deuterated analog of a levofloxacin metabolite is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy in bioanalytical assays. This document outlines the typical specifications, experimental protocols for identity and purity assessment, and relevant biological pathways.

Certificate of Analysis: Representative Data

A Certificate of Analysis for a high-purity reference standard like **Desmethyl Levofloxacin-d8** provides assurance of its identity, purity, and quality. Below are tables summarizing the quantitative data typically presented.

Identification and Physicochemical Properties

This section provides fundamental details about the compound.

| Parameter | Specification |
|-------------------|---|
| Product Name | Desmethyl Levofloxacin-d8 |
| Synonyms | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-2,3-dihydro-7H-[1]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
| CAS Number | 1217976-18-5 |
| Molecular Formula | C ₁₇ H ₁₀ D ₈ FN ₃ O ₄ |
| Molecular Weight | 355.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and Methanol |

Purity and Quality Assessment

This section details the analytical results that confirm the purity of the compound.

| Analytical Test | Method | Result |
|----------------------------------|--|--|
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98.0% |
| Identity (by Mass Spec) | Electrospray Ionization Mass Spectrometry (ESI-MS) | Conforms to structure ([M+H] ⁺ ≈ 356.2 m/z) |
| Identity (by ¹ H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤1.0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify **Desmethyl Levofloxacin-d8** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.5).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C.
- Detection Wavelength: UV detection at approximately 294 nm.
- Injection Volume: 10-20 µL.
- Procedure: A solution of **Desmethyl Levofloxacin-d8** is prepared in the mobile phase or a suitable solvent. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The peak area of **Desmethyl Levofloxacin-d8** is compared to the total peak area of all components to determine its purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and the extent of deuterium labeling.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Procedure: A dilute solution of the compound is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion. For **Desmethyl Levofloxacin-d8**, the protonated molecule ($[M+H]^+$) is observed. The isotopic distribution is analyzed to confirm the incorporation of eight deuterium atoms.

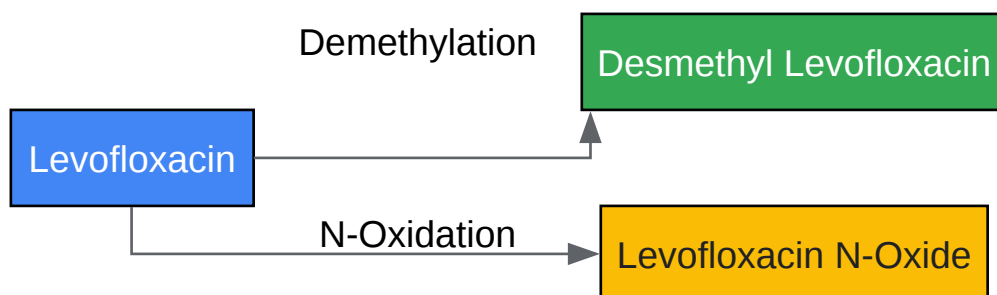
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO- d_6 or Methanol- d_4 .
- Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with **Desmethyl Levofloxacin-d8**. The absence of signals in the regions where the deuterated protons would appear confirms successful labeling.

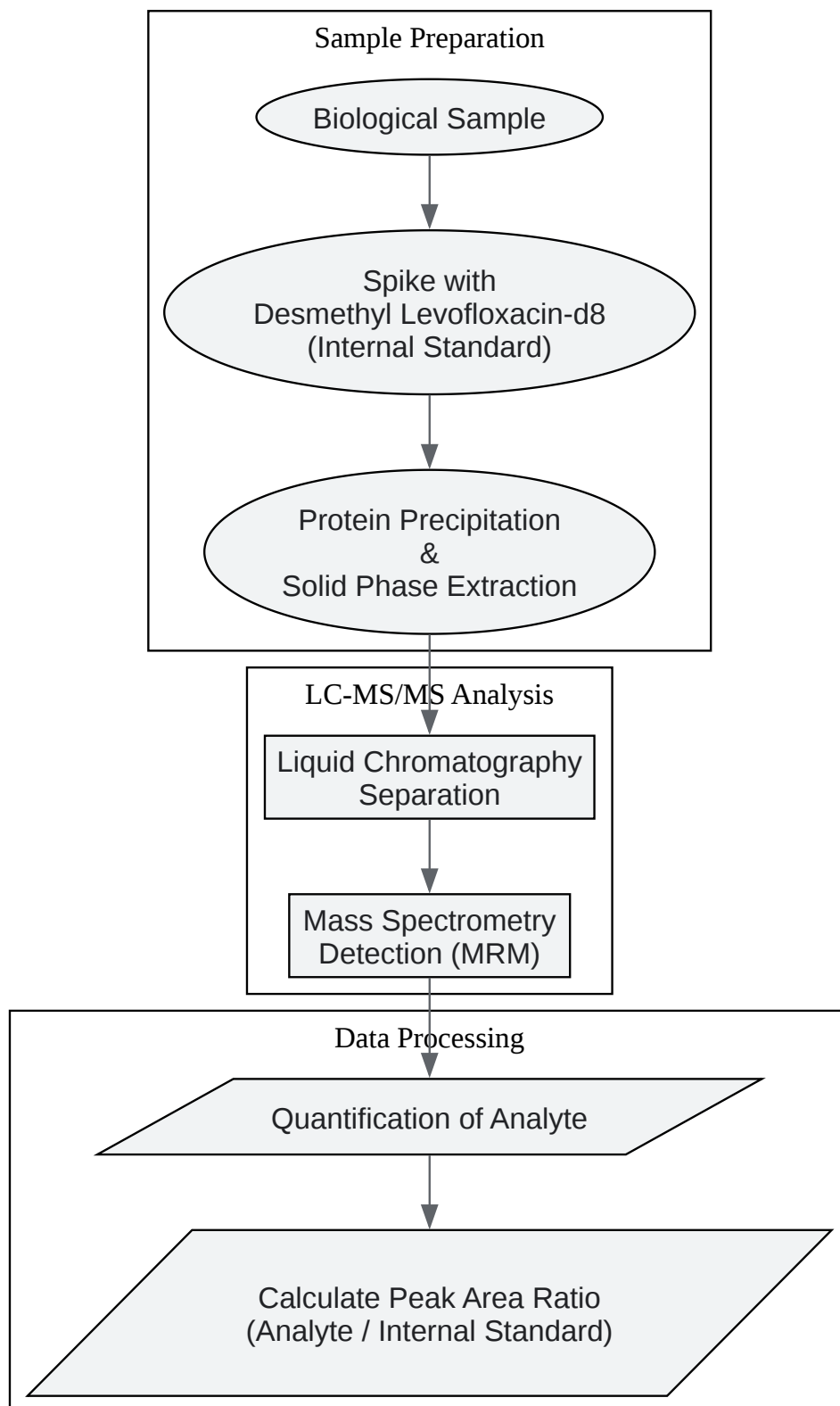
Visualizations

Diagrams are provided to illustrate key processes related to **Desmethyl Levofloxacin-d8**.



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Caption: Metabolic pathway of Levofloxacin.



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Caption: Bioanalytical workflow for drug quantification.

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References

- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
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